molecular formula C9H13BN2O3 B1421013 6-Morpholinopyridin-3-ylboronic acid CAS No. 904326-93-8

6-Morpholinopyridin-3-ylboronic acid

Cat. No. B1421013
M. Wt: 208.02 g/mol
InChI Key: FFPQELNXDVTLEW-UHFFFAOYSA-N
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Description

6-Morpholinopyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BN2O3 . It has an average mass of 208.022 Da and a monoisotopic mass of 208.101929 Da . It is also known by other names such as (6-Morpholino-3-pyridinyl)boronic acid and (6-(4-Morpholinyl)-3-pyridinyl)boronic acid .


Synthesis Analysis

The key functional group in 6-Morpholinopyridin-3-ylboronic acid is the boron atom. Boronic acids are valuable building blocks for creating complex molecules through carbon-carbon bond formation reactions like Suzuki-Miyaura coupling.


Molecular Structure Analysis

The molecular structure of 6-Morpholinopyridin-3-ylboronic acid consists of a morpholine ring attached to a pyridine ring via a boronic acid group . The molecular formula is C9H13BN2O3 .


Chemical Reactions Analysis

6-Morpholinopyridin-3-ylboronic acid can participate in diverse chemical reactions due to its complex molecular structure. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .


Physical And Chemical Properties Analysis

6-Morpholinopyridin-3-ylboronic acid has a molecular weight of 208.02 g/mol . It has a boiling point of 458.6°C at 760 mmHg . It should be stored in a dry, sealed place .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

6-Morpholinopyridin-3-ylboronic acid and its derivatives are primarily used in the synthesis of various biologically active compounds. One example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial agent, using bromination and dehydration strategies (Kumar, Sadashiva, & Rangappa, 2007). Similarly, the compound 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for several anticancer drugs, is synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, involving reactions like rearrangement and nucleophilic substitution (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).

Fluorophores and Fluorescence Studies

Novel fluorophores, crucial in biological imaging and sensing, have been designed and synthesized using morpholine derivatives. The comparative fluorescence of these compounds in different solvents and their application in labeling nucleosides for oligodeoxyribonucleotides has been studied, showing promising results (Singh & Singh, 2007).

Antimicrobial and Antiurease Activities

Morpholine derivatives containing azole nuclei exhibit significant antimicrobial and antiurease activities. For instance, compounds like 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide and its Schiff base derivatives have shown activity against various microbial strains and demonstrated enzyme inhibition (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).

Crystal Structure and Drug Design

The crystal structure of morpholine derivatives has been studied to understand their potential bioactivities. For example, the crystal structure of 3,5-dichloro-6-morpholinopyridin-2-ol was characterized to explore its possible bioactivities, with the crystallography providing insights into the molecular interactions and stability of the compound (Zheng, Liu, Shen, & Xu, 2009).

Safety And Hazards

For safety information and hazards related to 6-Morpholinopyridin-3-ylboronic acid, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(6-morpholin-4-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPQELNXDVTLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673757
Record name [6-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinopyridin-3-ylboronic acid

CAS RN

904326-93-8
Record name (6-Morpholino-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904326-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Morpholin-4-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Morpholino)pyridine-3-boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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